![molecular formula C26H28ClN5O2 B2719886 3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cycloheptylpropanamide CAS No. 902963-48-8](/img/structure/B2719886.png)
3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cycloheptylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cycloheptylpropanamide is a useful research compound. Its molecular formula is C26H28ClN5O2 and its molecular weight is 477.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization The chemical compound, 3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cycloheptylpropanamide, is involved in complex synthetic pathways leading to various heterocyclic compounds, which are significant for pharmaceutical applications. For instance, the reactions of anthranilamide with isocyanates have been explored to synthesize dihydro-oxazolo and oxazino quinazolinones, showcasing the diverse synthetic utility of related structures in creating biologically active molecules (J. Chern et al., 1988).
Antibacterial and Antimicrobial Activity Compounds structurally related to the queried chemical have demonstrated significant antibacterial and antimicrobial activities. For example, a series of 3,4-dihydro-4-oxo-1,2,3-benzotriazines incorporating triazoloquinazoline or thiazole showed good potency against various bacterial strains, indicating the potential for the development of new antibacterial agents (M. M. Gineinah, 2001).
Antihistaminic and Antihypertensive Activities Research on quinazolinone and triazoloquinazoline derivatives has unveiled their promising antihistaminic and antihypertensive properties. Notably, specific substitutions on the quinazolinone ring have led to compounds with significant H1-antihistaminic activity, offering insights into designing novel antihistamines with minimized sedative effects (V. Alagarsamy et al., 2007, 2008). Furthermore, triazoloquinazolinone derivatives have shown notable antihypertensive activities, expanding the therapeutic potential of these compounds in cardiovascular diseases (V. Alagarsamy & U. S. Pathak, 2007).
Analgesic Activities The exploration of quinazolinone derivatives extends into the analgesic domain, where novel syntheses have led to compounds with potential analgesic properties. This highlights the versatility of quinazolinone frameworks in contributing to the development of pain management therapies (H. Saad et al., 2011).
Anticancer Potential Studies have also delved into the anticancer capabilities of quinazolinone derivatives. Specific triazoloquinazoline compounds have shown cytotoxicity against various cancer cell lines, underscoring their potential as anticancer agents. This research avenue is particularly promising for developing targeted therapies against specific types of cancer (S. Ahmed, O. Ahmed, & A. Abdelhamid, 2014).
properties
IUPAC Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-cycloheptylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O2/c27-21-13-7-5-9-18(21)17-31-25(34)20-12-6-8-14-22(20)32-23(29-30-26(31)32)15-16-24(33)28-19-10-3-1-2-4-11-19/h5-9,12-14,19H,1-4,10-11,15-17H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDCXQHLLGJAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R)-1-Cyanopropyl]-2,2-difluoro-2-(3-methoxyphenyl)acetamide](/img/structure/B2719807.png)
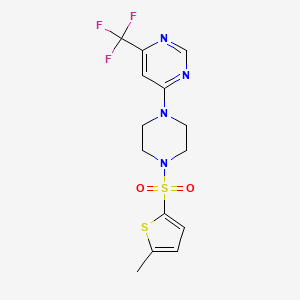
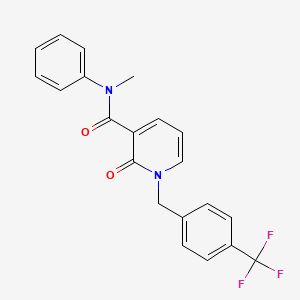

![2-(3-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2719813.png)
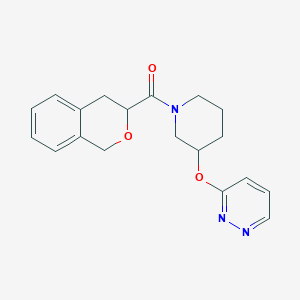
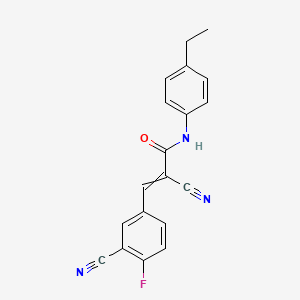
![2-[(5-Carbamoyl-1-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2719817.png)
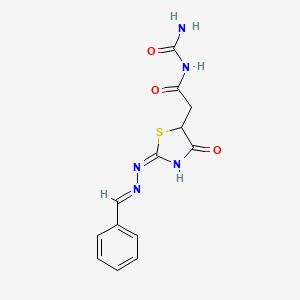
![Methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate](/img/structure/B2719821.png)
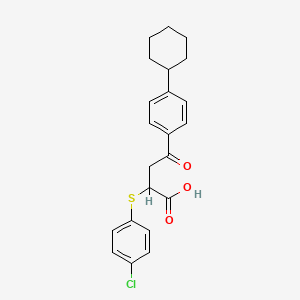
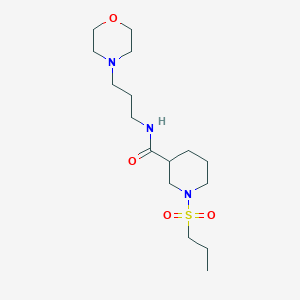
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2719825.png)